molecular formula C11H13NO2 B3117387 3-acetyl-N-ethylbenzamide CAS No. 2228962-05-6

3-acetyl-N-ethylbenzamide

Cat. No.: B3117387
CAS No.: 2228962-05-6
M. Wt: 191.23 g/mol
InChI Key: VDYXLSYIVIATRI-UHFFFAOYSA-N
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Description

3-acetyl-N-ethylbenzamide is an organic compound with the molecular formula C11H13NO2. It contains a benzene ring substituted with an acetyl group and an ethylamide group. This compound is part of the amide family, which is known for its stability and presence in various biological and synthetic applications .

Safety and Hazards

While specific safety and hazard information for 3-acetyl-N-ethylbenzamide is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, benzamide, the parent compound, is labeled with the signal word “Warning” and is harmful if swallowed .

Future Directions

Amides are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . They have been widely used in medical, industrial, biological, and potential drug industries . Therefore, the future directions of 3-acetyl-N-ethylbenzamide could involve further exploration in these fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-acetyl-N-ethylbenzamide are not yet fully understood. It is known that the compound contains multiple bonds, including aromatic bonds, which may allow it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, N-acetylcysteine, a compound with a similar acetyl group, has been shown to promote beneficial effects that support the vital functions of cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound contains a secondary amide and a ketone, which may allow it to interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can have significant effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have significant effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that similar compounds can be localized to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .

Preparation Methods

3-acetyl-N-ethylbenzamide can be synthesized through several methods. One common approach involves the reaction of an amine with an acid chloride. For instance, ethylamine can react with 3-acetylbenzoyl chloride under controlled conditions to form this compound . Another method involves the amidation of 3-acetylbenzoic acid with ethylamine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

3-acetyl-N-ethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-acetyl-N-ethylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-acetyl-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-12-11(14)10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXLSYIVIATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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